Cas no 574747-58-3 (Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester)
![Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester structure](https://ko.kuujia.com/scimg/cas/574747-58-3x500.png)
574747-58-3 structure
상품 이름:Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
- H8UKK3KS79
- methyl 4-O-galloylchlorogenate
- (1R,2R,4S,6R)-2-(((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl 3,4,5-trihydroxybenzoate
- 574747-58-3
- CHEMBL459400
- UNII-H8UKK3KS79
- Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
- Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
- (-)-Methyl 4-O-galloylchlorogenate
-
- 인치: 1S/C24H24O13/c1-35-23(33)24(34)9-17(29)21(37-22(32)12-7-15(27)20(31)16(28)8-12)18(10-24)36-19(30)5-3-11-2-4-13(25)14(26)6-11/h2-8,17-18,21,25-29,31,34H,9-10H2,1H3/b5-3+/t17-,18-,21-,24+/m1/s1
- InChIKey: VMLJFBIJZLTOFL-IVBQVISXSA-N
- 미소: C(O[C@@H]1[C@H](O)C[C@@](O)(C(OC)=O)C[C@H]1OC(=O)/C=C/C1=CC=C(O)C(O)=C1)(=O)C1=CC(O)=C(O)C(O)=C1
계산된 속성
- 정밀분자량: 520.12169082g/mol
- 동위원소 질량: 520.12169082g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 13
- 중원자 수량: 37
- 회전 가능한 화학 키 수량: 9
- 복잡도: 850
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 221Ų
- 소수점 매개변수 계산 참조값(XlogP): 1.1
실험적 성질
- 밀도: 1.67±0.1 g/cm3(Predicted)
- 융해점: 183-185 °C
- 비등점: 823.4±65.0 °C(Predicted)
- 산도 계수(pKa): 7.88±0.25(Predicted)
Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester 관련 문헌
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
574747-58-3 (Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester) 관련 제품
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
추천 공급업체
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량
